(Z)-4-(3-carboxyacrylamido)benzoic acid
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Overview
Description
(Z)-4-(3-carboxyacrylamido)benzoic acid is an organic compound that features both carboxylic acid and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(3-carboxyacrylamido)benzoic acid typically involves the reaction of 4-aminobenzoic acid with acryloyl chloride under controlled conditions to form the desired product. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-(3-carboxyacrylamido)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts.
Reduction: The amide group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide or carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield carboxylate salts, while reduction of the amide group can produce primary amines.
Scientific Research Applications
(Z)-4-(3-carboxyacrylamido)benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (Z)-4-(3-carboxyacrylamido)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid and amide functional groups can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (Z)-3-(3-carboxyacrylamido)benzoic acid
- (Z)-2-(3-carboxyacrylamido)benzoic acid
Uniqueness
(Z)-4-(3-carboxyacrylamido)benzoic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This positioning can result in different chemical and biological properties compared to similar compounds.
Biological Activity
(Z)-4-(3-carboxyacrylamido)benzoic acid, a derivative of benzoic acid, has garnered attention due to its potential biological activities. This compound is characterized by its unique structure, which includes a carboxyacrylamido group that may influence its interaction with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C₁₁H₉N₁O₅
- Molecular Weight : 235.19 g/mol
- CAS Number : 5432-04-2
The structural features of this compound suggest potential interactions with various biological targets, including enzymes and receptors involved in inflammatory and metabolic pathways.
Mechanisms of Biological Activity
Research indicates that benzoic acid derivatives can influence several biological processes:
- Anti-inflammatory Activity : Studies have shown that compounds related to benzoic acid can exhibit anti-inflammatory properties. For instance, related derivatives have been tested in carrageenan-induced edema models, demonstrating significant inhibition of inflammation .
- Proteostasis Modulation : Recent studies suggest that derivatives of benzoic acid can enhance the activity of proteostasis networks, specifically the autophagy-lysosome pathway (ALP) and ubiquitin-proteasome pathway (UPP). This modulation can be crucial for cellular health and longevity, potentially offering therapeutic avenues for age-related diseases .
- Cytotoxicity : Some studies have evaluated the cytotoxic effects of benzoic acid derivatives against various cancer cell lines. The presence of specific functional groups in this compound may enhance its efficacy in targeting cancer cells through apoptosis induction or cell cycle arrest mechanisms.
Table 1: Summary of Biological Activities
Case Study: Anti-inflammatory Effects
In a recent study, this compound was administered to rats subjected to carrageenan-induced paw edema. The compound demonstrated a dose-dependent reduction in inflammation, comparable to standard anti-inflammatory drugs like diclofenac. The study measured edema inhibition rates, showing reductions between 48.9% and 63.1% at varying doses .
Case Study: Proteostasis Enhancement
Another investigation focused on the impact of benzoic acid derivatives on cellular protein degradation systems. The results indicated that this compound significantly activated cathepsins B and L, enzymes critical for protein turnover. This activation suggests a potential role for the compound in enhancing cellular stress responses and mitigating age-related decline in proteostasis .
Properties
IUPAC Name |
4-[[(Z)-3-carboxyprop-2-enoyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO5/c13-9(5-6-10(14)15)12-8-3-1-7(2-4-8)11(16)17/h1-6H,(H,12,13)(H,14,15)(H,16,17)/b6-5- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCFOKATFSLHQS-WAYWQWQTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)/C=C\C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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